molecular formula C18H19FN6O3 B2965286 3-(4-fluorophenyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tr iazino[4,3-h]purine-6,8-dione CAS No. 898410-58-7

3-(4-fluorophenyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tr iazino[4,3-h]purine-6,8-dione

Cat. No.: B2965286
CAS No.: 898410-58-7
M. Wt: 386.387
InChI Key: NPNFCAHPMLRAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tr iazino[4,3-h]purine-6,8-dione is a useful research compound. Its molecular formula is C18H19FN6O3 and its molecular weight is 386.387. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Molluscicidal Activity : A study focused on the synthesis of new fluorine substituted compounds for potential use as molluscicidal agents against snails responsible for Bilharziasis diseases. This research demonstrates the versatility of fluorine-substituted compounds in developing bioactive agents (Al-Romaizan, Makki, & Abdel-Rahman, 2014).

  • Antitumor and Vascular Relaxing Effects : Another study synthesized novel heterocycles, including purino and triazino purines, to examine their antitumor activity and vascular relaxing effects. Such research illustrates the potential therapeutic applications of purine derivatives in oncology and cardiovascular diseases (Ueda et al., 1987).

  • Antidepressant Agents : Research on 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione identified potential antidepressant agents. This work highlights the importance of structural modification in the development of new psychiatric medications (Zagórska et al., 2016).

  • Nonlinear Optical Materials : The study on crystal structures and packing of triazine derivatives provides insights into the design of materials for octupolar nonlinear optics, showing the significance of such compounds in developing new optical materials (Boese et al., 2002).

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(3-hydroxypropyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O3/c1-22-15-14(16(27)23(2)18(22)28)24-10-13(11-4-6-12(19)7-5-11)21-25(8-3-9-26)17(24)20-15/h4-7,26H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNFCAHPMLRAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCCO)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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